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Compound of Interest

Compound Name: 1,3,5-Triacetylbenzene

Cat. No.: B188989

An In-depth Technical Guide to the Properties of 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
properties of 1,3,5-Triacetylbenzene (CAS 779-90-8), a symmetrical aromatic ketone with
significant applications as a building block in organic synthesis, materials science, and
supramolecular chemistry.

Molecular Structure and Theoretical Properties

1,3,5-Triacetylbenzene is a planar aromatic core substituted with three acetyl groups. These
acetyl groups, due to steric hindrance, are expected to be twisted out of the plane of the
benzene ring, likely adopting a propeller-like conformation. This non-planar arrangement
influences its crystalline packing and solubility.

Computational Analysis

While a dedicated computational study detailing the optimized geometry and electronic
properties of 1,3,5-Triacetylbenzene was not found in a review of current literature, theoretical
models for analogous compounds are commonly calculated using Density Functional Theory
(DFT). A standard and effective method for such molecules is the B3LYP functional combined
with the 6-31G(d,p) basis set. These calculations provide valuable insights into the molecule's
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structural and electronic characteristics. For the purposes of this guide, the table below

indicates the type of data that would be generated from such a study.

Parameter Theoretical Value Method/Basis Set

Optimized Bond Lengths (A) Data not available in literature DFT / B3LYP/6-31G(d,p)
Optimized Bond Angles (°) Data not available in literature DFT / B3LYP/6-31G(d,p)
HOMO Energy (eV) Data not available in literature DFT / B3LYP/6-31G(d,p)
LUMO Energy (eV) Data not available in literature DFT / B3-LYP/6-31G(d,p)
Energy Gap (eV) Data not available in literature DFT / B3LYP/6-31G(d,p)

Note: The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized on the
central benzene core, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to

be concentrated on the electron-withdrawing acetyl groups.

Experimental Properties and Characterization

The experimental data for 1,3,5-Triacetylbenzene is well-documented, providing a solid

foundation for its use in research and development.

Physical and Crystallographic Properties

1,3,5-Triacetylbenzene appears as a white to light yellow crystalline powder.[1] It has limited

solubility in water.
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Property Experimental Value

Molecular Formula C12H1203

Molecular Weight 204.23 g/mol

Melting Point 162-165 °C

Appearance White to yellow to green powder/crystal
Crystal System Monoclinic

Space Group P2i/c

a=8.386A b=16.333A,c=7644A B=
93.69°

Unit Cell Dimensions

Molecules per Unit Cell (2) 4

Spectroscopic Data

The high symmetry of 1,3,5-Triacetylbenzene leads to a characteristically simple NMR
spectrum.

H NMR Spectroscopy Due to the Cs symmetry of the molecule, all three aromatic protons are
chemically equivalent, as are all nine methyl protons. This results in two distinct singlets in the
IH NMR spectrum.

13C NMR Spectroscopy The symmetry also simplifies the 13C NMR spectrum, resulting in four
distinct signals: one for the methyl carbons, one for the carbonyl carbons, and two for the
aromatic carbons (one for the substituted and one for the unsubstituted carbons).

1H NMR (CDCIs) Signal Chemical Shift (6 ppm)
Aromatic-H singlet 8.55
Methyl-H (CHs) singlet 2.70
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13C NMR (CDCIs) Carbon Type Chemical Shift (& ppm)
Carbonyl (C=0) Carbonyl 196.8

Aromatic (C-C=0) Aromatic Quaternary 138.2

Aromatic (C-H) Aromatic Tertiary 131.9

Methyl (CHs) Aliphatic 27.0

Data sourced from the Spectral
Database for Organic
Compounds (SDBS).

Infrared (IR) Spectroscopy The FTIR spectrum is dominated by a strong carbonyl stretch,

characteristic of aromatic ketones.

IR Spectroscopy (KBr
Pellet)

Vibrational Mode

Wavenumber (cm—1)

Aromatic C-H Stretch C-H Stretch ~3080

Aliphatic C-H Stretch C-H Stretch ~2930

Carbonyl C=0 Stretch C=0 Stretch ~1695 (very strong)
Aromatic C=C Stretch C=C Stretch ~1600, ~1420
Methyl C-H Bend C-H Bend ~1360

Data sourced from the Spectral
Database for Organic
Compounds (SDBS) and

general IR absorption tables.

Experimental Protocols

Synthesis of 1,3,5-Triacetylbenzene

The following protocol is a reliable method for the laboratory-scale synthesis of 1,3,5-

Triacetylbenzene, adapted from Organic Syntheses. This procedure involves the
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condensation of acetone with ethyl formate, followed by the acid-catalyzed trimerization of the
intermediate.

Materials:

e Sodium metal

e Dry xylene

e Anhydrous ether

» Absolute ethanol

e Acetone (dried)

o Ethyl formate (dried)

» Glacial acetic acid

» Activated carbon (e.g., Norit)
Procedure:

o Preparation of Sodium Ethoxide: In a 5 L three-necked round-bottomed flask equipped with a
stirrer, condenser, and dropping funnel, prepare powdered sodium (3.0 gram atoms) in dry
xylene. Wash the powdered sodium with anhydrous ether and then add 1 L of fresh
anhydrous ether. With stirring, add absolute ethanol (3.0 moles) at a rate that maintains
gentle reflux. After addition is complete, reflux the mixture for 6 hours.

o Condensation: Dilute the reaction mixture with 1.5 L of anhydrous ether. Add a mixture of
acetone (3.0 moles) and ethyl formate (3.0 moles) from the dropping funnel over a period of
2 hours. Continue stirring for an additional 2 hours.

o Trimerization and Isolation: Rapidly extract the reaction mixture with five 1 L portions of
water. Acidify the combined aqueous solution with acetic acid until it is acidic to litmus paper.

o Warm the acidified solution to 50°C on a steam bath for 2 hours.
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 Allow the solution to stand at room temperature for 48 hours to allow the 1,3,5-
Triacetylbenzene to crystallize.

o Collect the crude yellow solid by filtration. The typical yield of crude product is 84-94 g.

o Recrystallization: Dissolve the crude product in hot ethanol (approx. 18 mL per gram of
solid). Add activated carbon, filter the hot solution through a steam-heated funnel, and cool
the filtrate in an ice bath to yield shiny white crystals of pure 1,3,5-Triacetylbenzene.

Synthesis Pathway of 1,3,5-Triacetylbenzene

Reactants

Reagents
Acetone

1. NaOEt Condensation
(from Na + EtOH)

Acetylacetaldehyde
(in situ intermediate)

2. Acetic Acid (HAc) Trimerization 1,3,5-Triacetylbenzene

Click to download full resolution via product page

Ethyl Formate

Caption: Synthesis pathway of 1,3,5-Triacetylbenzene.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh 5-10 mg of purified 1,3,5-Triacetylbenzene and dissolve it in
approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean, dry NMR tube.

e Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the
field on the deuterium signal of the solvent. Tune and shim the magnetic field to achieve
optimal homogeneity.

» 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical spectral
width is -2 to 12 ppm. For a sample of this concentration, 8 to 16 scans should provide an
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excellent signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse
program. A typical spectral width is 0 to 220 ppm. The number of scans will range from
several hundred to a few thousand, depending on the desired signal-to-noise ratio.

e Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the
spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCls: 0
7.26 ppm for *H, & 77.16 ppm for 13C). Integrate the signals for the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

o Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of dry, purified
1,3,5-Triacetylbenzene to a fine powder.

o Add approximately 100-200 mg of spectroscopy-grade, dry Potassium Bromide (KBr)
powder. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is
obtained.

o Pellet Formation: Transfer a small amount of the mixture into a pellet-forming die. Assemble
the die and connect it to a vacuum line to remove trapped air.

¢ Place the die into a hydraulic press and gradually apply 8-10 metric tons of pressure. Hold
the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.

o Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample
holder of the FTIR spectrometer.

¢ Acquire a background spectrum using a blank KBr pellet.

e Acquire the sample spectrum over the range of 4000-400 cm~1. The resulting spectrum
should be plotted as transmittance or absorbance versus wavenumber (cm~1).
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General Experimental Workflow

Synthesis & Purification
Synthesis via
Condensation/Trimerization
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Caption: General workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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